Welcome to the BenchChem Online Store!
molecular formula C12H9BrFN5O4 B8755997 4-(3-Bromo-4-fluorophenyl)-3-(4-((2-hydroxyethyl)amino)-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one

4-(3-Bromo-4-fluorophenyl)-3-(4-((2-hydroxyethyl)amino)-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one

Cat. No. B8755997
M. Wt: 386.13 g/mol
InChI Key: DNNCQHLFJBOBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08088803B2

Procedure details

To a solution of 4-(3-bromo-4-fluorophenyl)-3-(4-(2-methoxyethylamino)-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one (can be prepared according to Example 1, steps A-G; 1232 g, 3.08 mol) in dichloromethane (12 L) stirring in a 22 L flask at 0° C. was added boron tribromide (354 mL, 3.67 mL) dropwise at a rate so that the temperature did not exceed 10° C. After stirring on ice for 1 h, a solution of saturated aqueous sodium bicarbonate (2 L) was carefully added at a rate so that the temperature did not exceed 20° C. (addition time 10 min). The resulting mixture was transferred to a 50 L separatory funnel, diluted with water (10 L), and the pH of the aqueous layer adjusted from 1 to 8 using solid sodium bicarbonate. The layers were separated, and the organic layer was washed with water (10 L), and the solvents removed in vacuo to afford a tan solid (24 mol processed in multiple runs, 9.54 kg, quant. yield). The material was slurried in 4 volumes of 7:1 heptane:ethyl acetate (4×22 L flasks), filtered, and dried to furnish the title compound as a tan solid (8679 g, 94%). The product was a mixture of the hydroxy- and the corresponding bromo-species.
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
354 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 L
Type
solvent
Reaction Step Six
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[O:12][N:11]=[C:10]2[C:15]2[C:19]([NH:20][CH2:21][CH2:22][O:23]C)=[N:18][O:17][N:16]=2)[CH:5]=[CH:6][C:7]=1[F:8].B(Br)(Br)Br.C(=O)(O)[O-].[Na+].CCCCCCC>ClCCl.O>[Br:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[O:12][N:11]=[C:10]2[C:15]2[C:19]([NH:20][CH2:21][CH2:22][OH:23])=[N:18][O:17][N:16]=2)[CH:5]=[CH:6][C:7]=1[F:8] |f:2.3|

Inputs

Step One
Name
Quantity
1232 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)N1C(=NOC1=O)C1=NON=C1NCCOC
Name
Quantity
12 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
354 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Six
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring on ice for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
CUSTOM
Type
CUSTOM
Details
did not exceed 20° C.
ADDITION
Type
ADDITION
Details
(addition time 10 min)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The resulting mixture was transferred to a 50 L separatory funnel
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (10 L)
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a tan solid (24 mol processed in multiple runs, 9.54 kg, quant. yield)
FILTRATION
Type
FILTRATION
Details
ethyl acetate (4×22 L flasks), filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)N1C(=NOC1=O)C1=NON=C1NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 8679 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 729.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.